molecular formula C9H10F3N3 B13007628 N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine

N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine

Cat. No.: B13007628
M. Wt: 217.19 g/mol
InChI Key: AUCJTNKXQZZITP-UHFFFAOYSA-N
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Description

N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine is a high-value chemical intermediate designed for research and development applications, particularly in medicinal and agrochemical chemistry. This diamine compound features a pyridine core substituted with a cyclopropylamino group and a trifluoromethyl group, a motif known to enhance the biological activity and metabolic stability of molecules . This compound serves as a critical building block for the synthesis of more complex nitrogen-containing heterocycles, such as triazolopyridines. These fused ring systems are prominent pharmacophores in drug discovery, with documented activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The presence of both the cyclopropyl and the trifluoromethyl groups is significant; the cyclopropyl group can influence the molecule's conformation and pharmacokinetics, while the trifluoromethyl group is widely recognized for its ability to improve cell membrane permeability and overall lipophilicity . Researchers can utilize the two amino functional groups for sequential derivatization and ring-forming reactions to create diverse compound libraries for biological screening. While specific biological data for this exact compound may be limited, its structural analogy to other trifluoromethyl-substituted pyrimidine and pyridine derivatives suggests strong potential. Similar compounds have demonstrated promising antiviral and antifungal activities in bioassays, sometimes surpassing the efficacy of commercial agents . Therefore, this diamine is a versatile scaffold for investigating new mechanisms of action and developing novel active compounds. Please be advised: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C9H10F3N3

Molecular Weight

217.19 g/mol

IUPAC Name

2-N-cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)5-3-7(13)8(14-4-5)15-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15)

InChI Key

AUCJTNKXQZZITP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=C(C=N2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine Intermediates

A crucial intermediate in the synthesis is 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be prepared via a multi-step chlorination and fluorination process starting from 2-chloro-5-(chloromethyl)pyridine. The process involves:

  • Step 1: Chlorination of 2-chloro-5-(chloromethyl)pyridine
    The raw material is heated and stirred in a reactor while chlorine gas is introduced at controlled rates (15–40 kg/h) and temperatures (75–80°C). This step converts the chloromethyl group to a trichloromethyl group, yielding 2-chloro-5-(trichloromethyl)pyridine.

  • Step 2: On-ring chlorination
    The intermediate is transferred to a chlorination vessel where antimony trichloride is used as a catalyst to facilitate chlorination at the 2 and 3 positions of the pyridine ring. Reaction temperatures are maintained between 125–140°C, and chlorine gas is passed through at 20–30 kg/h. This step produces 2,3-dichloro-5-(trichloromethyl)pyridine.

  • Step 3: Fluorination
    The chlorinated intermediate undergoes fluorination in a fluorination vessel by introducing hydrogen fluoride gas at 120–135°C. The fluorination converts the trichloromethyl group to a trifluoromethyl group, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Step 4: Purification
    The reaction mixture is washed, subjected to steam distillation, pH adjusted to 6–8, and distilled in a rectifying column to obtain the purified product.

This method is energy-efficient, offers high yield and purity, and allows recycling of antimony trichloride catalyst, reducing production costs.

Step Reaction Conditions Key Reagents Product Intermediate Notes
1 75–80°C, Cl2 15–40 kg/h 2-chloro-5-(chloromethyl)pyridine, Cl2 2-chloro-5-(trichloromethyl)pyridine Chlorination of methyl group
2 125–140°C, Cl2 20–30 kg/h, SbCl3 catalyst 2-chloro-5-(trichloromethyl)pyridine, Cl2, SbCl3 2,3-dichloro-5-(trichloromethyl)pyridine On-ring chlorination
3 120–135°C, HF gas 2,3-dichloro-5-(trichloromethyl)pyridine, HF 2,3-dichloro-5-(trifluoromethyl)pyridine Fluorination
4 pH 6–8, steam distillation Reaction mixture Purified 2,3-dichloro-5-(trifluoromethyl)pyridine Purification

Introduction of Amino Groups at Positions 2 and 3

Following the preparation of the trifluoromethyl-substituted pyridine intermediate, the amino groups at the 2 and 3 positions are introduced typically via nucleophilic aromatic substitution or reduction of nitro precursors. Specific details on this step for N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine are less documented in open literature but generally involve:

  • Conversion of chloro substituents at positions 2 and 3 to amino groups using ammonia or amine sources under elevated temperature and pressure.
  • Catalytic hydrogenation of nitro-substituted intermediates if applicable.

Cyclopropyl Substitution at the Nitrogen Atom

The cyclopropyl group is introduced at the nitrogen atom of the pyridine ring, which can be achieved by:

  • Alkylation of the pyridine nitrogen with cyclopropyl halides or cyclopropyl-containing reagents under basic conditions.
  • Careful control of reaction conditions to avoid over-alkylation or side reactions.

This step is critical as the cyclopropyl substitution significantly affects the compound’s chemical behavior and biological activity.

  • The use of antimony trichloride as a catalyst in the on-ring chlorination step significantly improves reaction speed and yield compared to traditional catalysts, reducing production time and cost.
  • The fluorination step using hydrogen fluoride gas is highly selective for converting trichloromethyl to trifluoromethyl groups, essential for the desired trifluoromethyl substitution.
  • The multi-step process allows for high purity and yield of the trifluoromethyl-substituted pyridine intermediate, which is a key precursor for further functionalization.
  • The cyclopropyl substitution at the nitrogen atom is a unique feature that requires precise synthetic control to maintain the integrity of the pyridine ring and the trifluoromethyl group.
Parameter Range/Value Comments
Chlorination temperature 75–140°C Stepwise chlorination with temperature control
Chlorine gas flow rate 15–40 kg/h Controlled to optimize chlorination
Catalyst Antimony trichloride Used for on-ring chlorination
Fluorination temperature 120–135°C HF gas used for fluorination
pH during purification 6–8 Ensures product stability
Cyclopropylation conditions Basic medium, controlled alkylation To introduce cyclopropyl group at nitrogen

The preparation of this compound involves a sophisticated multi-step synthetic route starting from chloromethylpyridine derivatives, proceeding through chlorination, fluorination, amination, and cyclopropylation steps. The use of antimony trichloride as a catalyst and controlled fluorination conditions are critical for obtaining high-purity trifluoromethyl-substituted pyridine intermediates. Subsequent functionalization introduces the amino groups and cyclopropyl substitution, yielding the target compound with unique chemical properties suitable for advanced applications.

Chemical Reactions Analysis

Types of Reactions

N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired outcome but often involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Boiling Point (°C) Density (g/cm³)
This compound N2: Cyclopropyl; 5: CF₃ C₉H₁₀F₃N₃ ~217.18* N/A N/A N/A
N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine N2: Methyl; 5: CF₃ C₇H₈F₃N₃ 191.15 172648-55-4 285.48 1.386
5-(Trifluoromethyl)pyridine-2,3-diamine 2,3: NH₂; 5: CF₃ C₆H₅F₃N₂ 168.12 107867-51-6 N/A N/A
2-Amino-3-chloro-5-(trifluoromethyl)pyridine 2: NH₂; 3: Cl; 5: CF₃ C₆H₄ClF₃N₂ 202.56 79456-26-1 N/A N/A
2-Amino-4-(trifluoromethyl)pyridine 2: NH₂; 4: CF₃ C₆H₅F₃N₂ 168.12 106447-97-6 N/A N/A

*Estimated based on structural analogs.

Key Structural and Functional Differences:

Substituent Effects at N2 Position: Cyclopropyl vs. Methyl: The cyclopropyl group in the target compound increases steric hindrance compared to the methyl group in its analog (CAS 172648-55-4). This may reduce nucleophilic reactivity at the amine while enhancing lipophilicity and metabolic stability .

Positional Isomerism :

  • 5-CF₃ vs. 4-CF₃ (CAS 106447-97-6) : The trifluoromethyl group at the 5-position (target compound) versus the 4-position alters electronic distribution, affecting hydrogen-bonding interactions and solubility. Pyridine derivatives with 5-CF₃ groups are often prioritized in drug design due to optimized pharmacokinetic profiles .

Biological Activity

N2-Cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine is a heterocyclic compound that has gained attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10F3N3
  • Molecular Weight : 217.19 g/mol
  • IUPAC Name : 2-N-cyclopropyl-5-(trifluoromethyl)pyridine-2,3-diamine
  • InChI Key : AUCJTNKXQZZITP-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of certain enzymes or receptors, influencing various biochemical pathways. This mechanism is crucial for its potential applications in medicinal chemistry and pharmacology.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of trifluoromethyl pyrimidines have shown activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/mL . While specific data on this compound is limited, the structural similarities suggest it may possess comparable activities.

Antimicrobial and Insecticidal Activity

Compounds with trifluoromethyl groups often demonstrate enhanced antimicrobial and insecticidal activities. For example, studies have shown that related compounds exhibit antifungal effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 90% in some cases . The potential for this compound to function similarly warrants further investigation.

Research Findings and Case Studies

Study Findings
Study on Trifluoromethyl PyrimidinesDemonstrated anticancer activity against multiple cell lines; compounds showed lower efficacy than doxorubicin but significant potential .
Synthesis and Bioactivity of Pyrimidine DerivativesHighlighted the importance of trifluoromethyl substitutions in enhancing biological activity; similar compounds showed notable insecticidal properties .
Mechanistic StudiesSuggested that trifluoromethyl groups improve metabolic stability and bioactivity, which may apply to N2-Cyclopropyl derivatives as well.

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